molecular formula C12H17NO B13980625 1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline

1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline

Cat. No.: B13980625
M. Wt: 191.27 g/mol
InChI Key: ONWWHMDCCDJWMS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic compounds with significant biological activities .

Preparation Methods

The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized from formaldehyde and 3-methoxyphenethylamine . Industrial production methods often involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline undergoes several types of chemical reactions, including:

Major products formed from these reactions include various substituted isoquinolines and their derivatives, which have diverse biological and chemical properties.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to exert their effects by modulating neurotransmitter systems, inhibiting enzymes, and interacting with receptors . The specific pathways and targets can vary depending on the derivative and its structural modifications.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-6-methoxy-1,2-dimethylisoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and medicinal chemistry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

6-methoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H17NO/c1-9-12-5-4-11(14-3)8-10(12)6-7-13(9)2/h4-5,8-9H,6-7H2,1-3H3

InChI Key

ONWWHMDCCDJWMS-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1C)C=C(C=C2)OC

Origin of Product

United States

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